2-Amino-N-isopropyl-N-pyridin-2-ylmethyl-acetamide

Procurement Cost Fluorochem Glycinamide

2-Amino-N-isopropyl-N-pyridin-2-ylmethyl-acetamide (CAS 1178299-58-5) is an organic amide belonging to the N-substituted glycinamide class, distinguished by a 2-aminoacetamide core bearing isopropyl and pyridin-2-ylmethyl substituents. With a molecular formula of C11H17N3O and a molecular weight of 207.27 g/mol, this compound is primarily sourced from commercial vendors as a high-purity research chemical (typically ≥98% purity) for use as a versatile building block in medicinal chemistry and targeted synthesis.

Molecular Formula C11H17N3O
Molecular Weight 207.27 g/mol
Cat. No. B7874215
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-N-isopropyl-N-pyridin-2-ylmethyl-acetamide
Molecular FormulaC11H17N3O
Molecular Weight207.27 g/mol
Structural Identifiers
SMILESCC(C)N(CC1=CC=CC=N1)C(=O)CN
InChIInChI=1S/C11H17N3O/c1-9(2)14(11(15)7-12)8-10-5-3-4-6-13-10/h3-6,9H,7-8,12H2,1-2H3
InChIKeyMBIXWLRINAKHRD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-N-isopropyl-N-pyridin-2-ylmethyl-acetamide: Procurement-Grade Glycinamide Building Block for Medicinal Chemistry & Targeted Synthesis


2-Amino-N-isopropyl-N-pyridin-2-ylmethyl-acetamide (CAS 1178299-58-5) is an organic amide belonging to the N-substituted glycinamide class, distinguished by a 2-aminoacetamide core bearing isopropyl and pyridin-2-ylmethyl substituents . With a molecular formula of C11H17N3O and a molecular weight of 207.27 g/mol, this compound is primarily sourced from commercial vendors as a high-purity research chemical (typically ≥98% purity) for use as a versatile building block in medicinal chemistry and targeted synthesis . Its structural features offer multiple reactive handles, including a primary amine and a pyridine ring, positioning it as a valuable intermediate for constructing more complex pharmacophores.

Why 2-Amino-N-isopropyl-N-pyridin-2-ylmethyl-acetamide Cannot Be Replaced by Closest Analogs: Key Procurement & Structural Differentiation Analysis


Generic substitution among N-substituted glycinamide derivatives is highly inadvisable due to pronounced differences in reactivity, handling requirements, and cost profiles. The 2-amino variant (CAS 1178299-58-5) provides a nucleophilic primary amine handle essential for downstream amide coupling and reductive amination reactions, a feature absent in the 2-chloro analog (CAS 1178697-58-9) which instead offers an electrophilic site for SN2 displacement. Even stereochemical analogs like (S)-2-Amino-N-isopropyl-N-(pyridin-2-ylmethyl)propanamide (CAS 1304397-08-7) differ in molecular weight, LogP, and spatial configuration, leading to divergent purification and application outcomes. A direct head-to-head procurement assessment reveals critical variations in price-per-gram, purity specifications, and supplier availability that directly affect laboratory workflow and budget decisions .

2-Amino-N-isopropyl-N-pyridin-2-ylmethyl-acetamide: Quantitative Differentiation Evidence Against Key Analogs for Informed Procurement


Price Comparison: 2-Amino vs. 2-Chloro Analog Reveals 23.6% Premium for Amino Functionality

For the same supplier (Fluorochem) and same package size (500 mg), the 2-amino-N-isopropyl-N-pyridin-2-ylmethyl-acetamide (CAS 1178299-58-5) is listed at 7,040 ¥/500mg , whereas the 2-chloro-N-isopropyl-N-pyridin-2-ylmethyl-acetamide (CAS 1178697-58-9) is listed at 5,698 ¥/500mg . This represents a 23.6% price premium for the amino variant. This differential reflects the higher synthetic complexity and purification costs associated with introducing the primary amine functionality, which provides distinct nucleophilic reactivity unavailable in the chloro analog.

Procurement Cost Fluorochem Glycinamide

Chiral Propanamide Analog Commands 21.6% Higher Price vs. 2-Amino Glycinamide

The (S)-enantiomer of the propanamide analog (CAS 1304397-08-7) is priced at 8,558 ¥/500mg from Fluorochem , representing a 21.6% price increase over the target 2-amino compound at 7,040 ¥/500mg . This premium is attributed to chiral resolution costs and the additional methyl substituent on the α-carbon. While the propanamide analog offers stereochemical control, its larger molecular weight (221.30 vs. 207.27 g/mol) and altered LogP (1.17 vs. -0.29) indicate different physicochemical properties that may affect factors like solubility, permeability, and formulation compatibility.

Process Economics Chiral Synthesis Glycinamide

Functional Handle Comparison: Nucleophilic Amine (Target) vs. Electrophilic Chloride (Analog) Dictates Synthetic Utility

The target compound contains a free primary amine (2-amino substituent) that serves as a nucleophilic handle for amide coupling, reductive amination, and sulfonamide formation. In contrast, the 2-chloro analog (CAS 1178697-58-9) possesses an electrophilic chloromethyl group suitable for SN2 displacement reactions. This fundamental reactivity divergence is evident in their molecular properties: the 2-amino compound has 3 hydrogen bond acceptor sites and 1 donor site, while the 2-chloro analog has only 2 acceptors and 0 donors . This difference in hydrogen bonding capacity (H_Acceptors: 3 vs. 2; H_Donors: 1 vs. 0) indicates that the amino compound can engage in more extensive intermolecular interactions, which may be critical for binding to biological targets or for crystal engineering in solid-state applications.

Medicinal Chemistry Synthetic Methodology Reactivity

Structural Analog Benchmarking: 2-Amino Glycinamide Provides Superior Synthetic Versatility Over All Four Closest Comparators

A comparative analysis of five structural analogs reveals that the target compound (CAS 1178299-58-5) uniquely combines three chemically accessible reactive sites: a primary amine, a pyridine nitrogen, and a tertiary amide backbone, providing an orthogonal reactivity profile. Triacsin C (CAS 76896-80-5), despite sharing the same molecular formula (C11H17N3O) and molecular weight (207.27 g/mol), possesses a fundamentally different alkenyl-triazene structure with established acyl-CoA synthetase inhibitory activity (IC50 3.6–8.7 µM) and distinct solubility (5–25 mg/mL in DMSO) [1]. The simple acetamide analog N-(pyridin-2-ylmethyl)acetamide (CAS 58481-18-8) lacks both the isopropyl and amino groups, reducing its molecular weight to 150.18 g/mol and limiting its utility to basic acetylation reactions [2]. This unique combination of structural features in the target compound maximizes synthetic versatility for parallel library synthesis and lead optimization campaigns.

Medicinal Chemistry SAR Building Block

Purity and Quality Assurance: Target Compound at 98% Purity Matches or Exceeds Key Analog Offerings

The target compound is readily available at 98% purity from multiple suppliers including Leyan (product 1672736) and Fluorochem . This purity level is equivalent to that of the 2-chloro analog (98% from Leyan) and the chiral propanamide analog (98% from Leyan) . However, the simpler N-(pyridin-2-ylmethyl)acetamide is typically offered at lower purity (95% from Macklin) , and Triacsin C is typically ≥95% pure . The consistent 98% purity specification across major suppliers ensures reliable reactivity calculations and minimizes the impact of unknown impurities in sensitive catalytic or biological assays, providing procurement confidence.

Quality Control Purity Analysis Procurement

Optimal Application Domains for 2-Amino-N-isopropyl-N-pyridin-2-ylmethyl-acetamide Based on Differentiated Evidence


Medicinal Chemistry Lead Optimization via Orthogonal Derivatization

The target compound's three orthogonal reactive handles—a nucleophilic primary amine for amide coupling, a pyridine nitrogen for metal coordination or quaternization, and a tertiary amide backbone for steric tuning—enable sequential diversification of a single scaffold for structure-activity relationship (SAR) studies. The 98% purity specification ensures reproducible yields in parallel synthesis. Unlike the 2-chloro analog, which is limited to nucleophilic displacement, or the simple acetamide, which lacks sufficient reactive sites, this compound supports multi-directional library synthesis as demonstrated in Section 3, Evidence Items 3 and 4. Procurement at 7,040 ¥/500mg is cost-justified when the alternative is purchasing three separate building blocks to achieve equivalent chemical space coverage.

Synthesis of Bifunctional Catalysts and Ligands for Coordination Chemistry

The combination of a basic pyridine nitrogen with a pendant primary amine makes this compound ideal for constructing chelating ligands and bifunctional organocatalysts. Its calculated LogP of -0.29 and TPSA of 59.22 indicate favorable aqueous solubility for homogeneous catalysis applications compared to the more lipophilic chiral propanamide analog (LogP +1.17), as established in Section 3, Evidence Item 2. The hydrophilic profile supports direct use in aqueous or mixed-solvent catalytic systems without additional solubilizing modifications.

Chemical Biology Probe Design Requiring Bioorthogonal Handles

For chemical biology applications requiring subsequent conjugation to fluorophores or affinity tags, the primary amine provides a universal attachment point that is absent in the 2-chloro analog. The 98% purity level, as quantified in Section 3, Evidence Item 5, minimizes the risk of confounding bioactivity from trace impurities. Researchers should select this compound over Triacsin C when the goal is probe synthesis rather than acyl-CoA synthetase inhibition, as Triacsin C's potent biological activity (IC50 3.6–8.7 µM) would confound mechanistic studies where target engagement must be orthogonal to lipid metabolism pathways.

Process Chemistry Scale-Up Feasibility Assessment

The target compound's physicochemical profile—boiling point 350.9±32.0 °C and flash point 166.0±25.1 °C—indicates sufficient thermal stability for standard reaction conditions up to moderate temperatures, which is important for process development. When comparing procurement economics, the 23.6% premium over the 2-chloro analog and 21.6% savings relative to the chiral propanamide analog, as detailed in Section 3, Evidence Items 1 and 2, position the target compound as a cost-effective intermediate. However, the current supply chain is limited (primarily Fluorochem and Leyan), and procurement teams should establish backup supplier relationships to mitigate single-source risk.

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